molecular formula C10H10FN B13681716 5-(4-Fluorophenyl)-3,4-dihydro-2H-pyrrole

5-(4-Fluorophenyl)-3,4-dihydro-2H-pyrrole

Cat. No.: B13681716
M. Wt: 163.19 g/mol
InChI Key: RWAFNYAXDUXSKI-UHFFFAOYSA-N
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Description

5-(4-Fluorophenyl)-3,4-dihydro-2H-pyrrole is an organic compound that belongs to the class of pyrroles, which are five-membered heterocyclic compounds containing one nitrogen atom. The presence of a fluorophenyl group at the 5-position of the pyrrole ring imparts unique chemical and physical properties to this compound. Pyrroles and their derivatives are known for their wide range of biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Fluorophenyl)-3,4-dihydro-2H-pyrrole can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 4-fluorobenzaldehyde with an amine, followed by cyclization, can yield the desired pyrrole derivative. The reaction conditions typically involve the use of a catalyst and a solvent, such as acetic acid, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-(4-Fluorophenyl)-3,4-dihydro-2H-pyrrole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrrole oxides, while substitution reactions can produce various substituted pyrrole derivatives.

Scientific Research Applications

5-(4-Fluorophenyl)-3,4-dihydro-2H-pyrrole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-Fluorophenyl)-3,4-dihydro-2H-pyrrole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole
  • 3-(4-Fluorophenyl)-5-phenyl-4H-1,2,4-triazole
  • 5-(4-Fluorophenyl)pyridine-3-carboxylic acid

Uniqueness

5-(4-Fluorophenyl)-3,4-dihydro-2H-pyrrole is unique due to its specific structural features, such as the fluorophenyl group at the 5-position and the dihydropyrrole ring. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds .

Properties

Molecular Formula

C10H10FN

Molecular Weight

163.19 g/mol

IUPAC Name

5-(4-fluorophenyl)-3,4-dihydro-2H-pyrrole

InChI

InChI=1S/C10H10FN/c11-9-5-3-8(4-6-9)10-2-1-7-12-10/h3-6H,1-2,7H2

InChI Key

RWAFNYAXDUXSKI-UHFFFAOYSA-N

Canonical SMILES

C1CC(=NC1)C2=CC=C(C=C2)F

Origin of Product

United States

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